(R)-2-Oxa-7-azaspiro[4.4]nonane
Description
(R)-2-Oxa-7-azaspiro[4.4]nonane is a spirocyclic compound featuring a seven-membered azaspiro ring system with oxygen and nitrogen heteroatoms. Its structure consists of two fused rings (oxetane and azetidine) sharing a single spiro carbon atom, resulting in a rigid, three-dimensional scaffold. This structural rigidity and polarity make it valuable in medicinal chemistry, particularly as a bioisostere for morpholine or gem-dimethyl groups to enhance metabolic stability and binding affinity . The compound has been explored in drug discovery for targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), where its oxetane moiety facilitates hydrogen bonding with active-site residues . Commercial availability (e.g., as hydrochloride or oxalate salts) further supports its utility in pharmaceutical research .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(5R)-2-oxa-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-7(1)2-4-9-6-7/h8H,1-6H2/t7-/m1/s1 |
InChI Key |
UGQAXUDFJWQPHM-SSDOTTSWSA-N |
Isomeric SMILES |
C1CNC[C@]12CCOC2 |
Canonical SMILES |
C1CNCC12CCOC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations: 2,7-Diazaspiro[4.4]nonane Derivatives
- Structure : Replaces the oxetane oxygen with a second nitrogen atom.
- Properties: Exhibits higher basicity and hydrogen-bonding capacity compared to (R)-2-Oxa-7-azaspiro[4.4]nonane.
- Biological Activity : Demonstrates potent affinity for sigma receptors (S1R: K = 1.8–11 nM) and analgesic effects in vivo .
- Applications : Investigated for neuropathic pain treatment due to S1R selectivity .
Table 1: Key Differences in Receptor Affinity
| Compound | S1R Affinity (K, nM) | S2R Selectivity | Application |
|---|---|---|---|
| 2,7-Diazaspiro[4.4]nonane | 1.8–11 | Moderate | Analgesic agents |
| (R)-2-Oxa-7-azaspiro[4.4]nonane | N/A | N/A | NQO1-targeted therapies |
Ring Size Modifications: 2-Oxa-7-azaspiro[3.5]nonane
- Structure : Smaller spiro system (3.5-membered rings vs. 4.4).
- Synthesis : Prepared via oxidative cyclization using Oxone® in formic acid .
- Applications : Used to synthesize benzimidazole derivatives for cancer research .
- Stability : Reduced steric strain compared to [4.4] systems but lower conformational rigidity .
Substituent Effects: 3,3-Dimethyl-2-Oxa-7-azaspiro[4.4]nonane
- Structure : Methyl groups at the 3-position enhance lipophilicity.
- Properties : Improved solubility in organic solvents (e.g., DMSO) but reduced aqueous solubility .
- Applications : Explored in pharmacokinetic optimization for CNS-targeted drugs .
Salt Forms and Derivatives
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